molecular formula C12H14F3NOSi B8471815 2-(2-Trifluoromethylphenyl)-2-trimethylsiloxyethanenitrile

2-(2-Trifluoromethylphenyl)-2-trimethylsiloxyethanenitrile

Cat. No. B8471815
M. Wt: 273.33 g/mol
InChI Key: XKHXOKLIRSKVHN-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

By the procedures of Examples 2 and 11 (Method A) 2-(2-trifluoromethylphenyl)-2-trimethylsiloxyethanenitrile (15.5 g.) in 500 ml. of saturated ethanolic hydrogen chloride was converted to ethyl 1-hydroxy-1-(3-trifluoromethylphenyl)methanecarboximidate [9.6 g., 70%; m/e 247; ir (KBr) 1661, 1389, 1333, 1305, 1163, 1117 cm-1 ].
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])C1C=CC=CC=1C(O[Si](C)(C)C)C#N.Cl.[OH:20][CH:21]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1C(F)(F)F)[C:22](=[NH:26])[O:23][CH2:24][CH3:25]>>[OH:20][CH:21]([C:27]1[CH:28]=[CH:29][CH:30]=[C:31]([C:2]([F:18])([F:17])[F:1])[CH:32]=1)[C:22](=[NH:26])[O:23][CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)C(C#N)O[Si](C)(C)C)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
9.6 g
Type
reactant
Smiles
OC(C(OCC)=N)C1=C(C=CC=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC(C(OCC)=N)C1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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